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molecular formula C12H16BrN B8754263 4-(4-Bromophenyl)-4-methylpiperidine

4-(4-Bromophenyl)-4-methylpiperidine

Cat. No. B8754263
M. Wt: 254.17 g/mol
InChI Key: ATLPVNCWYLTZMQ-UHFFFAOYSA-N
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Patent
US09382246B2

Procedure details

To a solution of ethyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate (284) (5.36 g, 16 mmol) in EtOH (75 mL) was added KOH (17.9 g, 320 mmol). The resulting mixture was stirred at 80° C. for overnight before being cooled down to RT. The solvent was removed and the residue was partitioned in water (30 mL) and DCM (20 mL). The layers were separated and the aqueous layer was extracted with DCM (10 mL×5). The combined organic layers were washed with brine, dried, and concentrated in vacuo to give crude 4-(4-bromophenyl)-4-methylpiperidine (285) in quantitative yield, which was used directly in next step without further purification.
Name
ethyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate
Quantity
5.36 g
Type
reactant
Reaction Step One
Name
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:19])[CH2:13][CH2:12][N:11](C(OCC)=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-].[K+]>CCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:19])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate
Quantity
5.36 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCN(CC1)C(=O)OCC)C
Name
Quantity
17.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 80° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled down to RT
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned in water (30 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (10 mL×5)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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